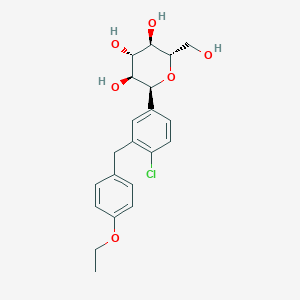
Canagliflozin 2-Methylphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin involves multiple steps, starting with the preparation of key intermediates. Another method includes the preparation of the intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene, which is then reduced under specific conditions .
Industrial Production Methods
Industrial production of Canagliflozin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as condensation reactions, reduction, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Canagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Canagliflozin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions include various intermediates and the final Canagliflozin compound, which is characterized by its specific molecular structure and functional groups .
Scientific Research Applications
Canagliflozin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying SGLT2 inhibitors and their chemical properties.
Biology: Investigated for its effects on glucose metabolism and renal function.
Mechanism of Action
Canagliflozin exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins located in the proximal tubules of the kidneys. This mechanism helps lower blood glucose levels and provides additional benefits such as weight loss and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison
Canagliflozin, Dapagliflozin, Empagliflozin, and Ertugliflozin are all SGLT2 inhibitors used for managing type 2 diabetes. While they share a similar mechanism of action, Canagliflozin has been noted for its slightly higher efficacy in lowering HbA1c levels at higher doses compared to Dapagliflozin and Empagliflozin . Additionally, Canagliflozin has shown benefits in reducing the risk of cardiovascular events and improving renal outcomes in diabetic patients .
Conclusion
Canagliflozin 2-Methylphenyl is a significant compound in the treatment of type 2 diabetes mellitus. Its synthesis involves complex chemical reactions, and it has a wide range of applications in scientific research and medicine. Understanding its mechanism of action and comparing it with similar compounds highlights its unique benefits and contributions to diabetes management.
Properties
Molecular Formula |
C24H25FO5S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-15(11-17-9-10-20(31-17)14-5-7-16(25)8-6-14)3-2-4-18(13)24-23(29)22(28)21(27)19(12-26)30-24/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 |
InChI Key |
KJYXZWRTADGGMW-ZXGKGEBGSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=CC=C1C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


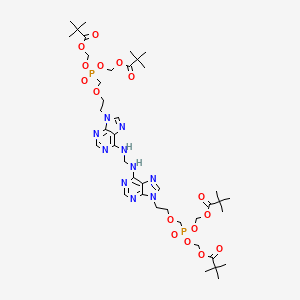
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
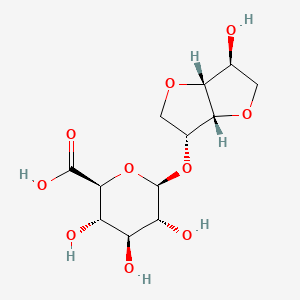
![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
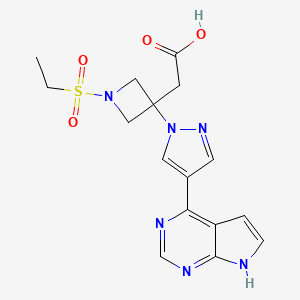
![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)



![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
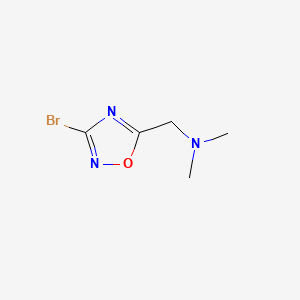

![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)
